molecular formula C25H26N4O3S B2429521 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683770-06-1

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide

Cat. No.: B2429521
CAS No.: 683770-06-1
M. Wt: 462.57
InChI Key: CWGCGCVQFFRVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” is likely related to its role as an allosteric activator of human glucokinase . Allosteric activators of human glucokinase have been shown to have significant hypoglycemic effects, making them potential therapeutic agents for the treatment of type-2 diabetes .

Future Directions

The future directions for research on “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” and similar compounds likely involve further exploration of their therapeutic potential, particularly in relation to diseases like type-2 diabetes . The development of new drugs that overcome the problems of antimicrobial resistance is also a key area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide typically involves the condensation of ortho-phenylenediamines with benzaldehydes. This reaction is often carried out using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields benzimidazole derivatives with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Osimertinib: A benzimidazole derivative used as an anticancer agent.

    Navelbine: Another benzimidazole-based drug with anticancer properties.

    Alectinib: A benzimidazole compound used in cancer therapy.

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to act as an allosteric activator of human glucokinase sets it apart from other benzimidazole derivatives .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-3-4-16-29(2)33(31,32)21-14-12-18(13-15-21)25(30)26-20-9-7-8-19(17-20)24-27-22-10-5-6-11-23(22)28-24/h5-15,17H,3-4,16H2,1-2H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGCGCVQFFRVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.